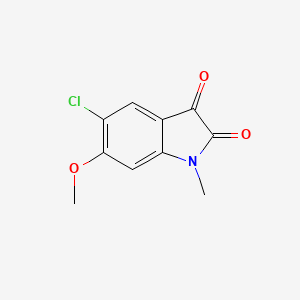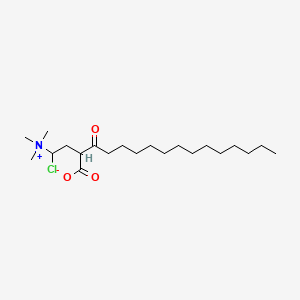
Myristoyl-DL-carnitine chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Myristoyl-DL-carnitine chloride is a chemical compound with the molecular formula C21H42NO4Cl and a molecular weight of 408.02 g/mol . It is a derivative of carnitine, a compound involved in lipid metabolism. This compound is known for its role as an intermediate in lipid metabolism and has various applications in scientific research .
作用机制
Target of Action
Myristoyl-DL-carnitine chloride is a homolog of acetylcarnitine chloride . It is an important intermediate in lipid metabolism . .
Mode of Action
This compound is a prodrug that is hydrolyzed to form L-carnitine and myristic acid
Biochemical Pathways
The biochemical pathways affected by this compound are related to lipid metabolism . The compound is thought to be involved in the metabolism of engulfed cargo from initial . .
Pharmacokinetics
The drug has been shown to be absorbed intranasally, and its absorption kinetics are enhanced by the presence of lipids . .
生化分析
Biochemical Properties
Myristoyl-DL-carnitine chloride plays a crucial role in biochemical reactions, particularly in lipid metabolism. It acts as an intermediate in the transport of long-chain fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. The compound interacts with enzymes such as carnitine palmitoyltransferase I (CPT I) and carnitine palmitoyltransferase II (CPT II), which are essential for the conversion of fatty acids into acyl-carnitines and their subsequent transport across the mitochondrial membrane . Additionally, this compound interacts with carnitine-acylcarnitine translocase, facilitating the exchange of acyl-carnitines and free carnitine across the inner mitochondrial membrane .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of protein kinase C (PKC), a key regulator of cell signaling pathways involved in cell growth, differentiation, and apoptosis . The compound also affects gene expression by altering the activity of transcription factors such as peroxisome proliferator-activated receptors (PPARs), which play a role in lipid metabolism and energy homeostasis . Furthermore, this compound impacts cellular metabolism by enhancing the β-oxidation of fatty acids, leading to increased energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. The compound binds to carnitine palmitoyltransferase I (CPT I) on the outer mitochondrial membrane, facilitating the conversion of long-chain fatty acids into acyl-carnitines . These acyl-carnitines are then transported across the inner mitochondrial membrane by carnitine-acylcarnitine translocase and converted back into fatty acids by carnitine palmitoyltransferase II (CPT II) for β-oxidation . Additionally, this compound can modulate the activity of protein kinase C (PKC) by acting as a lipid second messenger, influencing various cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at -20°C, but its stability may decrease at higher temperatures . Over time, this compound can undergo degradation, leading to a reduction in its efficacy in biochemical assays . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in enhancing fatty acid β-oxidation and energy production .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance fatty acid β-oxidation and improve energy metabolism . At high doses, this compound can exhibit toxic effects, including mitochondrial dysfunction and oxidative stress . Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, and further increases in dosage do not lead to additional benefits .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to lipid metabolism. It participates in the carnitine shuttle, a crucial pathway for the transport of long-chain fatty acids into the mitochondria for β-oxidation . The compound interacts with enzymes such as carnitine palmitoyltransferase I (CPT I) and carnitine palmitoyltransferase II (CPT II), as well as carnitine-acylcarnitine translocase, to facilitate the transport and conversion of fatty acids . Additionally, this compound can influence metabolic flux by enhancing the rate of fatty acid β-oxidation and increasing the levels of metabolites involved in energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound is transported across the mitochondrial membrane by carnitine-acylcarnitine translocase, which facilitates the exchange of acyl-carnitines and free carnitine . Additionally, this compound can bind to proteins such as albumin in the bloodstream, aiding in its distribution to various tissues . The localization and accumulation of the compound within cells are influenced by its interactions with these transporters and binding proteins .
Subcellular Localization
This compound is primarily localized within the mitochondria, where it exerts its effects on fatty acid β-oxidation and energy production . The compound’s subcellular localization is directed by targeting signals and post-translational modifications that facilitate its transport into the mitochondria . Within the mitochondria, this compound interacts with enzymes and transporters involved in the carnitine shuttle, ensuring its proper localization and function .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Myristoyl-DL-carnitine chloride typically involves the esterification of myristic acid with DL-carnitine. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired ester. The reaction can be represented as follows:
Myristic Acid+DL-Carnitine→Myristoyl-DL-carnitine+Water
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography to obtain the final compound in its chloride form .
化学反应分析
Types of Reactions
Myristoyl-DL-carnitine chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloride ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of myristoyl-DL-carnitine carboxylic acid.
Reduction: Formation of myristoyl-DL-carnitine alcohol.
Substitution: Formation of various myristoyl-DL-carnitine derivatives depending on the nucleophile used.
科学研究应用
Myristoyl-DL-carnitine chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other lipid-related compounds.
Biology: Studied for its role in lipid metabolism and its effects on cellular processes.
Medicine: Investigated for potential therapeutic applications, including its role in metabolic disorders.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
相似化合物的比较
Similar Compounds
- Acetylcarnitine chloride
- Palmitoyl-L-carnitine
- Stearoyl-L-carnitine
Uniqueness
Myristoyl-DL-carnitine chloride is unique due to its specific chain length and its role in lipid metabolism. Compared to other carnitine derivatives, it has distinct properties that make it suitable for specific research applications. Its ability to modulate lipid metabolism and energy production sets it apart from other similar compounds .
属性
IUPAC Name |
2-[2-chloro-2-(trimethylazaniumyl)ethyl]-3-oxohexadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40ClNO3/c1-5-6-7-8-9-10-11-12-13-14-15-16-19(24)18(21(25)26)17-20(22)23(2,3)4/h18,20H,5-17H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRJUXQTOGJYLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)C(CC([N+](C)(C)C)Cl)C(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18822-89-4 |
Source


|
| Record name | Myristoyl-DL-carnitine chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Oxadispiro[4.1.4~7~.2~5~]tridecane](/img/structure/B578943.png)
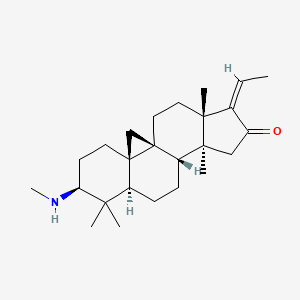
![(1S,3R,5S,7R,8R,9R,10S,13S,14R,17R)-17-(furan-3-yl)-1,3,7-trihydroxy-4,4,8,10,13-pentamethyl-1,2,3,5,6,7,9,11,12,14,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B578945.png)
![2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B578946.png)
![4-[(E)-{[4-(Dimethylamino)phenyl]imino}methyl]-1-methylquinolinium iodide](/img/structure/B578953.png)
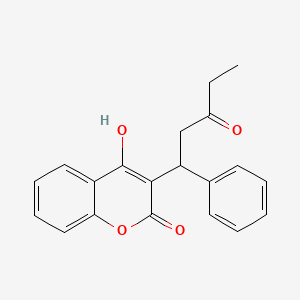
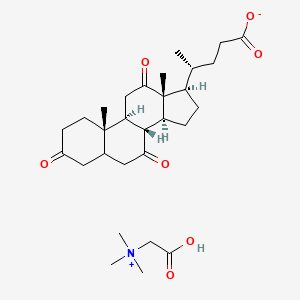
![(17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B578956.png)
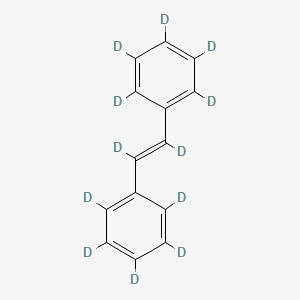
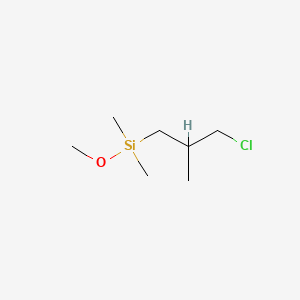
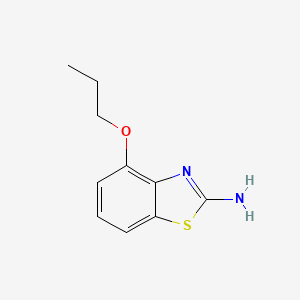

![2-{3-[5,8-Dihydroxy-2-methyl-2-(4-methylpentyl)-3,4-dihydro-2H-1-benzopyran-6-yl]-3-oxopropyl}cyclohexa-2,5-diene-1,4-dione](/img/structure/B578964.png)
